molecular formula C18H15N3O3S2 B2568781 N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-86-1

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2568781
CAS No.: 895454-86-1
M. Wt: 385.46
InChI Key: WDIHSRUNXCKXDF-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

    Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction where a p-tolylthiol reacts with an appropriate electrophile.

    Amide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nitration Reagents: Concentrated nitric acid, sulfuric acid.

    Substitution Reagents: Alkyl halides, thiols, bases.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Functionalized Thiazoles: From substitution reactions on the thiazole ring.

    Carboxylic Acids and Amines: From hydrolysis of the acetamide group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation for antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(4-(3-aminophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-12-5-7-15(8-6-12)25-11-17(22)20-18-19-16(10-26-18)13-3-2-4-14(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHSRUNXCKXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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